molecular formula C7H6O3 B126233 2,3-Dihydroxybenzaldehyde CAS No. 24677-78-9

2,3-Dihydroxybenzaldehyde

Cat. No. B126233
CAS RN: 24677-78-9
M. Wt: 138.12 g/mol
InChI Key: IXWOUPGDGMCKGT-UHFFFAOYSA-N
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Description

2,3-Dihydroxybenzaldehyde is a compound that serves as a common intermediate in the synthesis of various biologically relevant molecules. It is characterized by the presence of two hydroxyl groups and an aldehyde functional group on a benzene ring. This structure makes it a versatile precursor in organic synthesis, particularly in the formation of complex molecules through various chemical reactions.

Synthesis Analysis

The synthesis of isotopically labeled 2,3-dihydroxybenzaldehyde derivatives has been achieved through multi-step processes. For instance, [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde was synthesized from an acyclic, non-aromatic precursor, involving a cyclization and aromatization sequence to form 1,3-dimethoxybenzene, followed by a series of reactions including formylation, Baeyer–Villiger oxidation, hydrolysis, methylation, ortho-formylation, and selective demethylation to yield the desired product .

Molecular Structure Analysis

The molecular structure of 2,3-dihydroxybenzaldehyde derivatives can vary significantly depending on the substituents and modifications introduced during synthesis. For example, the structure of (E)-3,4-dihydroxybenzaldehyde 4-ethylthiosemicarbazone shows an E configuration around the C=N bond and a planar conformation due to intramolecular hydrogen bonding, which contributes to the stability of the molecule . Similarly, the structure of 4-{[(E)-2,3-dihydroxybenzylidene]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide displays dihedral angles between the 2,3-dihydroxybenzaldehyde unit and the attached groups, indicating the influence of intramolecular hydrogen bonding and π–π interactions on the overall molecular conformation .

Chemical Reactions Analysis

2,3-Dihydroxybenzaldehyde and its derivatives participate in various chemical reactions. For instance, the alkylation of 2,3-dihydroxybenzaldehyde has been reported to produce 2-hydroxy-3-octyloxybenzaldehyde, a precursor for SalEn-type complexes with transition metals . Additionally, the compound has been involved in self-terminated cascade reactions during ethanol upgrading, leading to the formation of methylbenzaldehydes through sequential aldol condensations and dehydrocyclization .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,3-dihydroxybenzaldehyde derivatives are influenced by their functional groups and molecular structure. For example, the presence of hydroxyl groups contributes to the compound's ability to form hydrogen bonds, as seen in the extensive hydrogen bonding network in the crystal structure of (E)-3,4-dihydroxybenzaldehyde 4-ethylthiosemicarbazone . The compound's reactivity in chemical reactions, such as alkylation and condensation, is also a result of the aldehyde and hydroxyl functional groups .

Scientific Research Applications

Electrodeposition and Electrocatalytic Activity

2,3-Dihydroxybenzaldehyde (DHB) is used in oxidative electrodeposition on glassy carbon electrodes. Films derived from 2,3-DHB exhibit catalytic activity in the electrooxidation of NADH, a key component in biological redox reactions. This application is significant for designing biosensors based on enzymatic activities (Pariente et al., 1996).

Hydrogel Fabrication and Characterization

3,4-Dihydroxybenzaldehyde, a derivative of catechol, has been used to modify collagen to create hydrogels. These hydrogels exhibit improved thermal stability and enhanced enzymatic resistance, indicating potential for biomedical applications, particularly in tissue engineering (Duan et al., 2018).

Spectral Studies

Chlorinated 3,4-dihydroxybenzaldehydes have been examined using NMR spectroscopy to understand their chemical behavior in various solvents. This research contributes to a deeper understanding of the molecular structure and reactivity of these compounds (Kolehmainen et al., 1995).

Wine Oxidation Processes

Dihydroxybenzaldehyde plays a role in the oxidation of caffeic acid in wine. It reacts with flavanol compounds like catechin to produce colored compounds, influencing the color and flavor profile of wine (Lutter et al., 2007).

Anticorrosion Properties

3,4-Dihydroxybenzaldehyde has been shown to affect the microstructural and corrosion behavior of nanocrystalline Ni-W alloy coatings. It enhances the anticorrosion performance of these coatings, which is crucial in industrial applications (Kumar et al., 2019).

Synthesis of Complexes for Antidiabetic Activity

Complexes of Cr3+ with Schiff-bases of metformin and dihydroxybenzaldehydes, including 2,3-dihydroxybenzaldehyde, have been synthesized. These complexes have potential antidiabetic activity, opening avenues for pharmaceutical research (Mahmoud et al., 2016).

Safety And Hazards

2,3-Dihydroxybenzaldehyde is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and kept in a tightly closed container .

properties

IUPAC Name

2,3-dihydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6O3/c8-4-5-2-1-3-6(9)7(5)10/h1-4,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXWOUPGDGMCKGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90179411
Record name 2,3-Dihydroxybenzaldehyde
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Molecular Weight

138.12 g/mol
Source PubChem
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Product Name

2,3-Dihydroxybenzaldehyde

CAS RN

24677-78-9
Record name 2,3-Dihydroxybenzaldehyde
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Record name 2,3-Dihydroxybenzaldehyde
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Record name 2,3-Dihydroxybenzaldehyde
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Record name 2,3-DIHYDROXYBENZALDEHYDE
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Synthesis routes and methods

Procedure details

152.0 g (1.0 mol) of o-vanillin and 200 ml of azeotropic hydrobromic acid (47.5% strength) are stirred under reflux in 500 ml of glacial acetic acid for 2.5 hours. The acid mixture is then distilled off and the residue is subjected to fractional vacuum distillation. The redistilled fraction having a boiling point of 120°-125° C./12 mbar is purified by recrystallisation from 1 l of heptane (hexane is also possible and is recovered). 97 g (70% of theory) of 2,3-dihydroxybenzaldehyde of melting point 105°-107° C. are obtained.
Quantity
152 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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